

Disodium Pyridine-2,6-dicarboxylate: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: *Disodium pyridine-2,6-dicarboxylate*

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Introduction

Disodium pyridine-2,6-dicarboxylate, also known as dipicolinic acid disodium salt, is a chemical compound with significant applications in various scientific fields. Its utility is closely linked to its specific physicochemical characteristics. This technical guide provides a detailed examination of the molecular weight and other key properties of **disodium pyridine-2,6-dicarboxylate**, offering a valuable resource for researchers and professionals in drug development and other scientific disciplines.

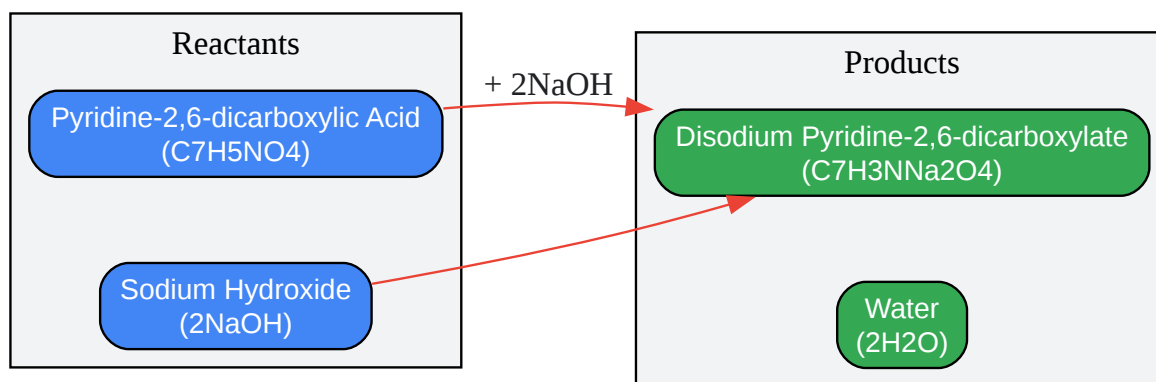
Physicochemical Data Summary

The fundamental physicochemical properties of **disodium pyridine-2,6-dicarboxylate** and its parent compound, pyridine-2,6-dicarboxylic acid, are summarized in the table below for straightforward comparison.

Property	Disodium Pyridine-2,6-dicarboxylate	Pyridine-2,6-dicarboxylic acid
Molecular Formula	C7H3NNa2O4[1]	C7H5NO4[2][3]
Molecular Weight	211.08 g/mol [1]	167.1189 g/mol [2][3]
Monoisotopic Mass	210.98574614 Da[1]	167.021857653 Da[3][4]
CAS Number	17956-40-0[1]	499-83-2[1][2][3]
IUPAC Name	disodium;pyridine-2,6-dicarboxylate[1]	pyridine-2,6-dicarboxylic acid[2][3][4]
Synonyms	Dipicolinic acid disodium salt, 2,6-Pyridinedicarboxylic acid disodium salt	Dipicolinic acid, DPA, 2,6-Dicarboxypyridine[2][3][5]

Logical Relationship of Compounds

The relationship between pyridine-2,6-dicarboxylic acid and its disodium salt is a straightforward acid-base reaction. The following diagram illustrates this chemical transformation.



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Caption: Formation of **Disodium Pyridine-2,6-dicarboxylate**.

Experimental Protocols

While this guide focuses on the physicochemical properties, a common experimental consideration is the preparation of the disodium salt from its parent acid. A generalized laboratory protocol is outlined below.

Objective: To synthesize **disodium pyridine-2,6-dicarboxylate** from pyridine-2,6-dicarboxylic acid.

Materials:

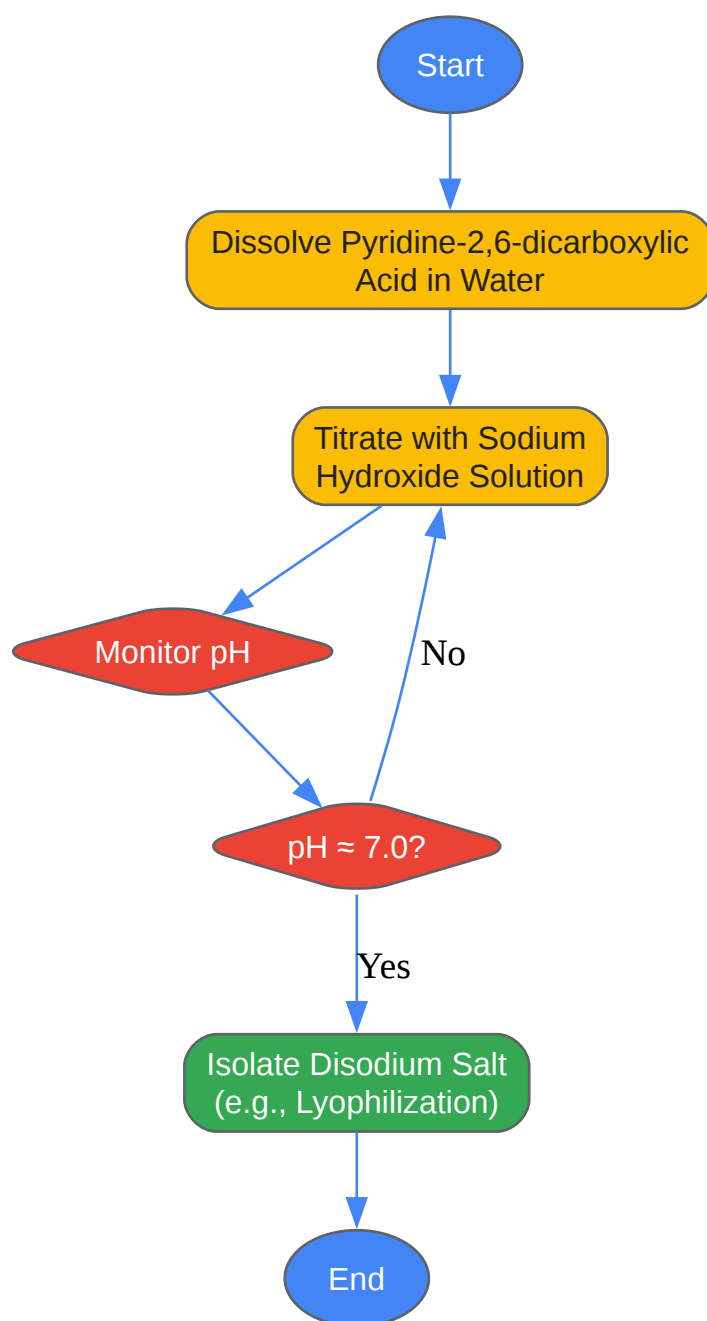
- Pyridine-2,6-dicarboxylic acid
- Sodium hydroxide (NaOH)
- Deionized water
- pH meter or pH indicator strips
- Stir plate and stir bar
- Beaker
- Burette

Procedure:

- **Dissolution:** Dissolve a known molar quantity of pyridine-2,6-dicarboxylic acid in a minimal amount of deionized water in a beaker with stirring. Gentle heating may be applied to aid dissolution.
- **Titration:** Prepare a standardized solution of sodium hydroxide. Slowly add the sodium hydroxide solution to the dissolved pyridine-2,6-dicarboxylic acid solution while continuously monitoring the pH.
- **Neutralization:** Continue adding sodium hydroxide until the pH of the solution reaches a neutral range (approximately pH 7.0), indicating the complete neutralization of both carboxylic acid groups.

- Isolation: The resulting solution contains **disodium pyridine-2,6-dicarboxylate**. The salt can be isolated by techniques such as lyophilization (freeze-drying) or by careful evaporation of the water.

The following workflow diagram illustrates the key steps in this experimental process.



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Caption: Workflow for the synthesis of the disodium salt.

Applications and Biological Relevance

Pyridine-2,6-dicarboxylic acid, the parent compound, is notably found in bacterial spores, where it contributes to their heat resistance.[6] It is a metabolite produced by various bacterial and fungal species.[5] The chelating properties of the carboxylate groups are central to its function, allowing it to form stable complexes with metal ions.[5] This characteristic is leveraged in various applications, including the preparation of lanthanide and transition metal complexes. [5] The disodium salt, being highly water-soluble, is often preferred for applications requiring an aqueous solution of the dipicolinate anion.

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